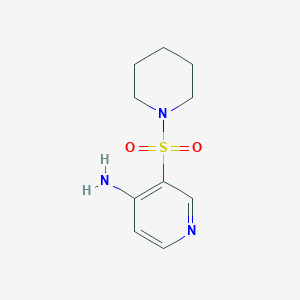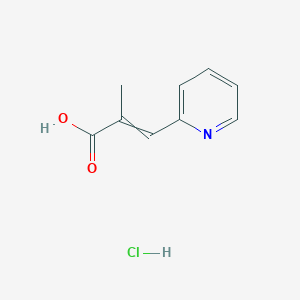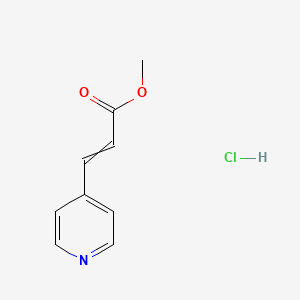
Disodium;fluorophosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium fluorophosphonic acid is an inorganic compound with the formula Na2PO3F. It is a derivative of fluorophosphoric acid, where the hydrogen atoms are replaced by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium fluorophosphonic acid can be synthesized through the reaction of fluorophosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where fluorophosphoric acid (H2PO3F) reacts with sodium hydroxide (NaOH) to form disodium fluorophosphonic acid (Na2PO3F) and water (H2O).
Industrial Production Methods: Industrial production of disodium fluorophosphonic acid involves the large-scale reaction of fluorophosphoric acid with sodium hydroxide under controlled conditions. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Disodium fluorophosphonic acid undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form phosphoric acid and sodium fluoride.
Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines can be used under mild conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid (H3PO4) and sodium fluoride (NaF).
Substitution Reactions: Depending on the nucleophile, various substituted phosphonic acids can be formed.
Scientific Research Applications
Disodium fluorophosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme inhibition, particularly in the inhibition of cholinesterase enzymes.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of disodium fluorophosphonic acid involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Comparison with Similar Compounds
Sodium monofluorophosphate (Na2PO3F): Similar in structure but used primarily in dental care products.
Phosphoric acid (H3PO4): Lacks the fluorine atom and has different chemical properties.
Sodium fluoride (NaF): Contains fluoride but lacks the phosphonic acid group.
Uniqueness: Disodium fluorophosphonic acid is unique due to its combination of fluorine and phosphonic acid groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit cholinesterase enzymes distinguishes it from other similar compounds.
Properties
Molecular Formula |
FH2Na2O3P+2 |
|---|---|
Molecular Weight |
145.966 g/mol |
IUPAC Name |
disodium;fluorophosphonic acid |
InChI |
InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1 |
InChI Key |
BFDWBSRJQZPEEB-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



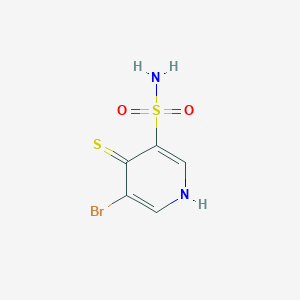

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

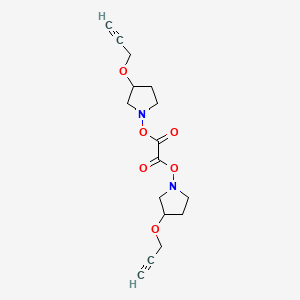

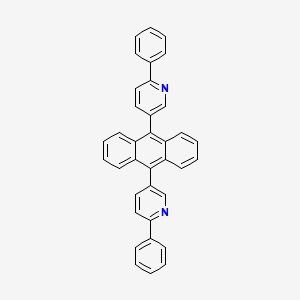
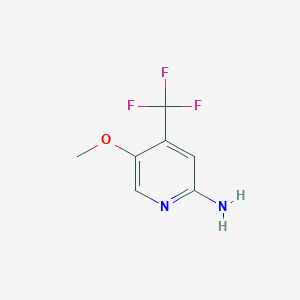
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
